5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one
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Overview
Description
5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one typically involves the construction of its indole and naphthyridine moieties. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method can be adapted to include the necessary functional groups and ring systems required for the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other similar methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify its aromatic rings or nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to various hydrogenated derivatives.
Scientific Research Applications
5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with similar aromatic properties.
Naphthyridine: Shares the naphthyridine moiety but lacks the indole component.
Hydroxyindole: Contains the hydroxyl group and indole structure but lacks the naphthyridine ring.
Uniqueness
5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is unique due to its combination of indole and naphthyridine moieties, along with the presence of a hydroxyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-hydroxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2/c21-10-5-6-15-14(9-10)12-7-8-19-16-11-3-1-2-4-13(11)18(22)20(15)17(12)16/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANNPMYNRXRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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